4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the chloro group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or sulfuryl chloride.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced products.
Substitution: New derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The furan ring may also contribute to the compound’s biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with the furan ring in a different position.
4-chloro-N-(1-(thiophen-3-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a thiophene ring instead of a furan ring.
4-chloro-N-(1-(pyridin-3-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
4-chloro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide is unique due to the specific positioning of the furan ring and the presence of the chloro and sulfonamide groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-[1-(furan-3-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-10(8-11-6-7-18-9-11)15-19(16,17)13-4-2-12(14)3-5-13/h2-7,9-10,15H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYQIMKIVUXTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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